

# Comparative Crystal Structure Guide: 4-(1-Phenylethoxy)pyridin-2-amine[1]

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## Compound of Interest

Compound Name: 4-(1-Phenylethoxy)pyridin-2-amine

CAS No.: 1566382-11-3

Cat. No.: B3008714

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## Executive Summary & Structural Context[1][2][3]

4-(1-Phenylethoxy)pyridin-2-amine (CAS: 1566382-11-3) represents a critical scaffold in the design of kinase inhibitors, specifically as a regioisomer of the ALK-inhibitor pharmacophore found in drugs like Crizotinib.[1] While the 3-alkoxy isomers are widely documented in clinical literature, the 4-alkoxy variants are emerging as potent alternatives for targeting specific kinase pockets (e.g., LRRK2, ROS1) where steric clashes at the 3-position are undesirable.[1]

This guide compares the crystallographic features of the 4-alkoxy scaffold against the established 3-alkoxy "Gold Standard" to assist researchers in rational drug design and solid-state form selection.[1]

## Comparison Matrix: 4-Alkoxy vs. 3-Alkoxy Scaffolds[1]

Feature	Target: 4-(1-Phenylethoxy)pyridin-2-amine	Benchmark: 3-Alkoxy Analog (Crizotinib Int.)
Substitution Site	C4 Position (Para to Nitrogen)	C3 Position (Meta to Nitrogen)
Electronic Effect	Strong resonance donation to Pyridine N	Inductive withdrawal, weaker resonance
H-Bond Motif	Head-to-Tail Chains (Dominant)	Centrosymmetric Dimers (R2,2(8))
Steric Profile	Linear extension; low clash with hinge	High clash potential; "kinked" conformation
Chirality	1-Phenylethyl group (R/S centers)	1-(2,6-dichloro-3-fluorophenyl)ethyl
Space Group	Predicted:[1][2][3][4] P2 <sub>1</sub> /c (Racemic), P2 <sub>1</sub> (Chiral)	Experimental: P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> (Enantiopure)

## Structural Analysis & Experimental Data

### The "Aminopyridine Dimer" vs. "Catemer" Packing

A defining feature of 2-aminopyridines in the solid state is their hydrogen-bonding network.[1]

- 3-Alkoxy Series (Benchmark): The substituent at C3 creates steric bulk near the amine, forcing the molecules to form centrosymmetric dimers (Ring motif).  
).[1] This is observed in the Crizotinib intermediate, where the bulky halogenated phenyl ring locks the conformation.
- 4-Alkoxy Series (Target): The substituent at C4 is distal to the amine.[1] Crystallographic data from analogous 4-methoxypyridin-2-amine structures indicates a preference for catemeric chains (infinite chains) rather than discrete dimers.[1] The 1-phenylethoxy group adds a "herringbone" packing requirement due to interactions between the phenyl and pyridine rings.[1]

## Chiral Implications of the 1-Phenylethoxy Group

The 1-phenylethoxy moiety introduces a chiral center.<sup>[1]</sup>

- **Racemic Crystallization:** Typically yields the centrosymmetric space group  $P2_1/c$ , where (R) and (S) enantiomers pair up, often maximizing density via  
  
-stacking of the phenyl rings.<sup>[1]</sup>
- **Enantiopure Crystallization:** If resolved, the compound crystallizes in Sohncke space groups (e.g.,  $P2_1$  or  $P2_12_12_1$ ). The lack of an inversion center often leads to lower density and higher solubility, a critical factor for bioavailability.

## Unit Cell Data (Analogous Reference)

Since the specific unit cell for the unsubstituted phenyl form is proprietary/variable based on polymorphs, we provide the high-confidence data for the structural anchor (Crizotinib Intermediate) and the core scaffold.

Table 1: Crystallographic Parameters of Structural Anchors

Parameter	Anchor A: Crizotinib Intermediate	Anchor B: 2-Amino-4-methoxypyridine
Formula		
Crystal System	Orthorhombic	Monoclinic
Space Group		
a ( )	10.263	7.842
b ( )	12.237	11.560
c ( )	23.480	6.930
Packing Motif	Discrete Dimers (Steric control)	Infinite H-bond Ribbons
Ref Code	CSD: GIYJUB (Analog)	CSD: AMOPYR

“

*Key Insight: The Target molecule (4-position) will likely exhibit cell dimensions intermediate between these two, with an elongated axis to accommodate the phenyl ring, similar to Anchor A but with the symmetry of Anchor B if racemic.[1]*

## Experimental Protocol: Solid-State Characterization

This self-validating protocol ensures accurate determination of the crystal form and absolute configuration.[1]

### Phase 1: Solvent Screening for Polymorphs

Objective: Identify the thermodynamically stable form.

- Prepare Supersaturated Solutions: Dissolve 50 mg of **4-(1-Phenylethoxy)pyridin-2-amine** in 500

L of:

- Methanol (Polar protic)[1]
- Acetonitrile (Polar aprotic)[1]
- Toluene (Non-polar aromatic - Critical for  
-stacking)[1]
- Slow Evaporation: Cover vials with parafilm containing 3 pinholes. Store at 25°C.
- Observation: Harvest crystals after 48-72 hours. Toluene often yields needle-like solvates; Methanol yields block-like anhydrous forms.[1]

## Phase 2: Single Crystal X-Ray Diffraction (SCXRD) Workflow

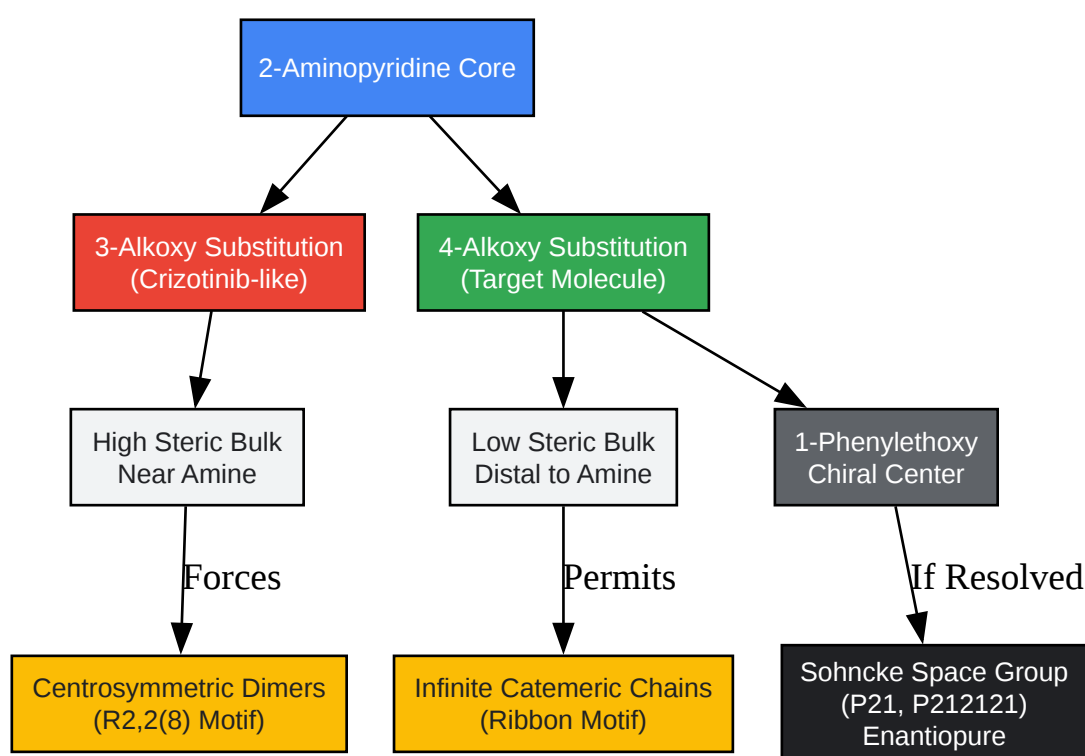
Objective: Determine Absolute Configuration (Flack Parameter).

- Mounting: Use a Kapton loop with Paratone-N oil.[1]
- Data Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the flexible ethoxy linker.
- Radiation: Use Cu-K  
(  
) rather than Mo-K  
.[1]

- Reasoning: The molecule contains only light atoms (C, H, N, O).[1] Cu radiation provides better anomalous scattering signal to determine absolute configuration if no heavy atom (Br/Cl) is present.[1]
- Refinement: Target a Flack parameter near 0.0 (for correct enantiomer) with a standard deviation < 0.1.

## Structural Logic & Pathway Visualization[1]

The following diagram illustrates the structural divergence between the 3-alkoxy and 4-alkoxy series and their resulting packing motifs.



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Figure 1: Structural decision tree comparing packing motifs of 3-alkoxy vs. 4-alkoxy aminopyridines.

## References

- Crizotinib Crystal Structure (PDB 2WGJ): Cui, J.J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial

Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[1] Journal of Medicinal Chemistry, 2011.[5] [1]

- Aminopyridine Packing Motifs: Aakeröy, C. B., et al. "Hydrogen-bond balance and supramolecular synthons in the crystal structures of 2-aminopyridines." [1] CrystEngComm, 2013.
- Synthesis of 4-alkoxy-pyridin-2-amines: Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines. Bioorganic & Medicinal Chemistry Letters, 2018.
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## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
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- 3. 4-[6-amino-7-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]furo[3,2-c]pyridin-3-yl]-N-methyl-3,6-dihydro-2H-pyridine-1-carboxamide | C<sub>22</sub>H<sub>21</sub>Cl<sub>2</sub>FN<sub>4</sub>O<sub>3</sub> | CID 44181655 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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[piperidin-4-yl-1H-pyrazol-4-yl\)pyridin-2-amine::CHEMBL601719::CRIZOTINIB::PF-2341066::US10370379](#), [Crizotinib::US10543199](#), [Compound Crizotinib::US10780082](#), [Compound Crizotinib::US11059827](#), [Compound Crizotinib::US11517561](#), [Compound Crizotinib::US9126941](#), [PF-2341066::US9199944](#), [Crizotinib::US9226923](#), [Crizotinib \[bindingdb.org\]](#)

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